Leucinostatin K

描述

属性

CAS 编号 |

109539-57-3 |

|---|---|

分子式 |

C62H111N11O14 |

分子量 |

1234.6 g/mol |

IUPAC 名称 |

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1 |

InChI 键 |

BHOASNRSZLVNJK-GRWLOXFISA-N |

手性 SMILES |

CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |

规范 SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Leucinostatin K; Leucinostatin-K; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Leucinostatin K: Discovery, Production, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipopeptide antibiotic, Leucinostatin K, from its discovery and producing organism to its biochemical characteristics and biological activities. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and pharmacology.

Discovery and Producing Organism

This compound was first reported in 1987 as a novel peptide antibiotic isolated from the fungus Paecilomyces marquandii. This discovery was part of broader research into the diverse family of leucinostatins, which are non-ribosomally synthesized peptides known for their wide range of biological activities. Paecilomyces marquandii, now also classified as Metarhizium marquandii, is a filamentous fungus commonly found in soil and is a known producer of various secondary metabolites. The initial discovery of Leucinostatins H and K highlighted the structural diversity within this peptide family, particularly the presence of a tertiary amine-oxide terminal group.

Experimental Protocols

Cultivation of Paecilomyces marquandii for Leucinostatin Production

A generalized protocol for the cultivation of Paecilomyces marquandii to produce leucinostatins is outlined below. Optimal conditions may vary depending on the specific strain and desired yield.

Materials:

-

Paecilomyces marquandii culture

-

Potato Dextrose Agar (PDA) for solid culture

-

Potato Dextrose Broth (PDB) for liquid culture

-

Shaking incubator

-

Sterile flasks and petri dishes

Procedure:

-

Inoculation: Inoculate PDA plates with Paecilomyces marquandii and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

-

Seed Culture: Prepare a seed culture by transferring a small piece of the mycelial mat from the PDA plate to a flask containing PDB. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-4 days.

-

Production Culture: Inoculate larger flasks of PDB with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 25-28°C for 10-14 days on a rotary shaker at 150-200 rpm.

-

Monitoring: Monitor the production of leucinostatins periodically by extracting a small sample of the culture broth and analyzing it via High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of leucinostatins from the culture broth.

Materials:

-

Culture broth from Paecilomyces marquandii fermentation

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

HPLC system with a C18 column

Procedure:

-

Extraction: After fermentation, separate the mycelium from the culture broth by filtration. Extract the filtrate with an equal volume of ethyl acetate three times.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to separate the leucinostatin fraction from other metabolites.

-

Size-Exclusion Chromatography: Further purify the leucinostatin-containing fractions using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative HPLC: The final purification of this compound is typically achieved by preparative reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.

Structure Elucidation

The structure of this compound and other leucinostatins is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which helps in sequencing the peptide backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, TOCSY, HSQC, and HMBC, are used to determine the amino acid composition, their connectivity, and the stereochemistry of the molecule.

Quantitative Data on Leucinostatin Activity

Table 1: Acute Toxicity of Leucinostatin Complex

| Compound | Animal Model | Route of Administration | LD50 |

| Leucinostatin Complex | Mice | Intraperitoneal | 1.8 mg/kg |

| Leucinostatin Complex | Mice | Oral | 5.4 - 6.3 mg/kg |

Table 2: In Vitro Activity of Leucinostatins

| Compound | Organism/Cell Line | Activity Type | Value |

| Leucinostatin A | Trypanosoma brucei rhodesiense | IC50 | 2.8 nM |

| Leucinostatin A | Plasmodium falciparum | IC50 | 0.4 - 0.9 nM |

| Leucinostatin A | DU-145 (Prostate Cancer) | Growth Inhibition | Significant |

| Leucinostatin Complex | Gram-positive bacteria | MIC | 2.5 - 100 µM |

| Leucinostatin Complex | Fungi | MIC | 10 - 25 µM |

Note: The presented data is for the leucinostatin complex or specifically for Leucinostatin A. Specific IC50 or MIC values for this compound are not currently available in the public domain.

Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of leucinostatins is carried out by a large multi-modular enzyme complex called a non-ribosomal peptide synthetase (NRPS), encoded by a gene cluster (lcs). The following diagram illustrates the putative biosynthetic pathway for this compound, extrapolated from the well-studied biosynthesis of Leucinostatin A in Purpureocillium lilacinum.

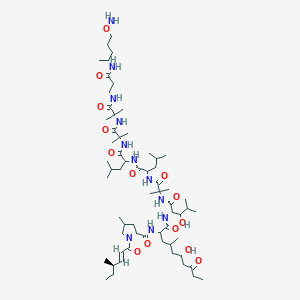

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Leucinostatin Discovery and Characterization

The following diagram outlines a typical workflow for the discovery, isolation, and characterization of novel leucinostatins like this compound.

Caption: Workflow for Leucinostatin discovery.

The Natural Provenance of Leucinostatin K: A Technical Guide for Researchers

An In-depth Exploration of the Fungal Origins, Biosynthesis, and Cellular Impact of a Potent Peptaibiotic

This technical guide provides a comprehensive overview of Leucinostatin K, a naturally occurring peptide antibiotic. Aimed at researchers, scientists, and drug development professionals, this document delves into its fungal sources, biosynthetic pathways, and mechanism of action. Detailed experimental protocols for its isolation and purification are provided, alongside a quantitative analysis of its production. Furthermore, a proposed signaling pathway for its cytotoxic effects is illustrated to facilitate a deeper understanding of its therapeutic potential.

Natural Sources of this compound

This compound is a member of the leucinostatin family of lipopeptide antibiotics. These complex natural products are primarily synthesized by filamentous fungi. The documented producers of this compound and its close structural analogs are found within the genera Purpureocillium (formerly Paecilomyces) and Acremonium.

The most prominent and well-documented fungal sources include:

-

Purpureocillium lilacinum (previously known as Paecilomyces lilacinus): This soil-borne fungus is a prolific producer of a wide array of leucinostatins, including this compound. It is recognized as a significant biological control agent against plant-parasitic nematodes, with its nematicidal activity attributed in part to the production of these peptides.[1]

-

Paecilomyces marquandii : This species is another key producer of the leucinostatin family. Notably, the initial isolation and structural elucidation of Leucinostatins H and K were from fermentation broths of Paecilomyces marquandii.

-

Acremonium sp. : Various species within the Acremonium genus have also been identified as producers of leucinostatins, highlighting the distribution of the biosynthetic machinery for these compounds among different fungal lineages.[1]

These fungi can be isolated from diverse environmental niches, including soil, decaying organic matter, and as endophytes within plant tissues. The production of this compound is typically achieved through submerged fermentation of the producing organism in nutrient-rich liquid media.

Biosynthesis of Leucinostatins

The biosynthesis of leucinostatins, including this compound, is a complex process orchestrated by a dedicated gene cluster within the producing fungus.[1] The core of this machinery is a non-ribosomal peptide synthetase (NRPS) enzyme, which sequentially assembles the constituent amino acid residues.

A putative biosynthetic pathway for the closely related Leucinostatin A in Purpureocillium lilacinum has been proposed, offering insights into the general mechanism of leucinostatin assembly. This pathway involves a series of enzymatic modifications, including the incorporation of non-proteinogenic amino acids and the addition of a fatty acid moiety at the N-terminus.

The biosynthetic gene cluster typically encodes for the NRPS, as well as other essential enzymes such as polyketide synthases (PKS) for the fatty acid side chain, tailoring enzymes for amino acid modification, and transporters for secretion of the final product.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fungal fermentation broth, based on methodologies described for related leucinostatins. Researchers should optimize these steps for their specific fungal strain and fermentation conditions.

Fermentation and Extraction

-

Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the producing fungus (e.g., Paecilomyces marquandii). Incubate the culture for a period of 7-14 days at 25-28°C with shaking (150-200 rpm) to ensure adequate aeration and mycelial growth.

-

Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration or centrifugation.

-

Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction process three times to ensure complete recovery of the lipophilic leucinostatins.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform) and apply it to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: Pool the fractions containing this compound and subject them to further purification by preparative reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase gradient of acetonitrile in water (with or without a modifier like trifluoroacetic acid).

-

Final Purification and Characterization: Collect the peak corresponding to this compound, concentrate it, and verify its purity and identity using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

Quantitative data for the production and purification of this compound is not extensively reported in the literature. The following table provides an estimated range of values based on the production of related leucinostatins. These values are highly dependent on the producing strain, fermentation conditions, and purification methodology.

| Parameter | Typical Value | Notes |

| Fermentation Titer | 10 - 100 mg/L | Highly strain and media dependent. |

| Extraction Yield | 70 - 90% | Based on liquid-liquid extraction. |

| Purification Fold (Silica Gel) | 5 - 15 fold | Dependent on the complexity of the crude extract. |

| Purification Fold (Prep. HPLC) | 10 - 50 fold | Dependent on the resolution of the column. |

| Overall Yield | 1 - 5% | From crude extract to pure compound. |

| Final Purity | >95% | As determined by analytical HPLC. |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of leucinostatins is the disruption of mitochondrial function. These peptaibiotics act as ionophores, inserting into the inner mitochondrial membrane and dissipating the electrochemical gradient. This leads to a cascade of events culminating in cell death.

The proposed signaling pathway for this compound-induced apoptosis involves the following key steps:

-

Mitochondrial Membrane Insertion: this compound, due to its lipophilic nature, readily inserts into the inner mitochondrial membrane.

-

Disruption of Membrane Potential: The ionophoretic activity of this compound leads to the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Inhibition of ATP Synthesis: The collapse of the proton gradient across the inner mitochondrial membrane uncouples oxidative phosphorylation, leading to a drastic reduction in cellular ATP levels.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of membrane depolarization and altered mitochondrial homeostasis can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[2][3]

-

Release of Pro-apoptotic Factors: The sustained opening of the mPTP leads to the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondrial intermembrane space into the cytosol.

-

Caspase Activation and Apoptosis: In the cytosol, cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspases (e.g., caspase-3), ultimately resulting in the execution of the apoptotic program.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Leucinostatin K from Paecilomyces marquandii: A Technical Guide for Researchers

An In-depth Overview of Production, Isolation, Biological Activity, and Biosynthesis of a Potent Peptaibiotic

This technical guide provides a comprehensive overview of Leucinostatin K, a non-ribosomally synthesized peptide antibiotic produced by the fungus Paecilomyces marquandii. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and potential applications of this bioactive secondary metabolite. While detailed quantitative data and specific, step-by-step protocols for this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge on the Leucinostatin family to provide a foundational understanding and practical framework for future research.

Introduction to Leucinostatins and Paecilomyces marquandii

Paecilomyces marquandii, a filamentous fungus found in various terrestrial and marine environments, is a known producer of a class of peptaibiotics called Leucinostatins. These compounds are characterized by a high content of non-proteinogenic amino acids, an N-terminal acyl group, and a C-terminal amino alcohol. Leucinostatins, including this compound, exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2] The significant potency of these molecules has garnered interest in their potential as therapeutic agents.

This compound is structurally distinct within this family due to the presence of a tertiary amine-oxide terminal group.[1] This modification has been noted to influence its biological activity, particularly its antibacterial and antimycotic potency.[1][2]

Biological Activity and Mechanism of Action

Leucinostatins exert their biological effects primarily by targeting cellular membranes. The prevailing mechanism of action involves the disruption of the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation and the inhibition of ATP synthesis.[3][4][5] This disruption of cellular energy metabolism is a key contributor to their potent cytotoxic and antimicrobial properties.

While specific quantitative data for this compound is scarce in publicly available literature, the broader Leucinostatin family has demonstrated significant activity. For instance, Leucinostatin A has shown potent antiprotozoal activity with IC50 values in the nanomolar range against Plasmodium falciparum and Trypanosoma brucei.[6] The general antimicrobial activity of the Leucinostatin complex has been reported with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–100 µM for Gram-positive bacteria and 10–25 µM for various fungi.[6] It has been observed that the antibacterial and antimycotic activity of this compound is reduced upon N-oxidation compared to its non-oxidized counterpart, Leucinostatin H.[1][2]

Table 1: General Biological Activity of the Leucinostatin Family

| Activity Type | Organism/Cell Line | Compound(s) | Reported Potency (IC50/MIC/LD50) | Citation(s) |

| Antiprotozoal | Plasmodium falciparum | Leucinostatin A | 0.4–0.9 nM | [6] |

| Trypanosoma brucei | Leucinostatin A | 2.8 nM | [6] | |

| Antifungal | Various Fungi | Leucinostatin Mix | 10–25 µM | [6] |

| Antibacterial | Gram-positive bacteria | Leucinostatin Mix | 2.5–100 µM | [6] |

| Anticancer | Triple Negative Breast Cancer Cells (LAR subtype) | Leucinostatins B, A, D, F | Selective cytostatic activity | [3] |

| DU-145 (Prostate Cancer) with stromal cells | Leucinostatin A | Growth inhibition | [1] | |

| Toxicity | Mice (intraperitoneal) | Leucinostatins A & B | LD50: 1.8 mg/kg | [4] |

| Mice (oral) | Leucinostatins A & B | LD50: 5.4–6.3 mg/kg | [4] |

Production of this compound

Fungal Strain and Culture Conditions

Paecilomyces marquandii is the primary fungal source for this compound. For the production of secondary metabolites, including Leucinostatins, specific culture media and fermentation conditions are required to induce the expression of the biosynthetic gene clusters. While a protocol optimized specifically for this compound is not documented, the following provides a general methodology based on the cultivation of Paecilomyces species for secondary metabolite production.

Experimental Protocol: General Fermentation of Paecilomyces marquandii

-

Strain Maintenance: Maintain cultures of Paecilomyces marquandii on Yeast Malt Glucose (YMG) agar plates (2% malt extract, 1% glucose, 0.4% yeast extract, 1.5% agar) at room temperature.

-

Inoculum Preparation: Inoculate a liquid seed culture medium, such as Potato Dextrose Broth (PDB) or YMG broth, with mycelial plugs or spores from a mature agar plate culture. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). A variety of media can be used to promote secondary metabolite production. An alkaline medium has been found to be suitable for the production of Leucinostatins in the related Paecilomyces lilacinus.[7]

-

Medium Example 1 (Alkaline): Sucrose 50.0 g/L, Peptone 5.0 g/L, Yeast Extract 5.0 g/L, K₂HPO₄ 1.0 g/L, Na₂CO₃ 10.0 g/L, MgSO₄·7H₂O 0.2 g/L. Adjust pH to 8.2-9.0 before autoclaving.[7]

-

Medium Example 2 (Starch-based): 2% soluble starch, 20 mM glutamine, 0.152% KH₂PO₄, 0.052% KCl, 0.052% MgSO₄·7H₂O, and trace elements.

-

-

Incubation: Incubate the production culture at 25-28°C with shaking (150-200 rpm) for 7-14 days. The optimal fermentation time for this compound production would need to be determined empirically.

-

Monitoring: Monitor the production of Leucinostatins periodically by extracting a small sample of the culture broth and analyzing it by HPLC.

Isolation and Purification

The isolation and purification of this compound from the fermentation broth involves a multi-step process of solvent extraction and chromatography. The following is a generalized protocol based on methods used for other Leucinostatins.

Experimental Protocol: General Isolation and Purification of Leucinostatins

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Adjust the pH of the culture filtrate to acidic (e.g., pH 3.0 with HCl) and extract with an equal volume of a water-immiscible organic solvent such as ethyl acetate.[7]

-

Alternatively, extract the whole broth (mycelium and filtrate) with a mixture of methanol and acetone.

-

Combine the organic extracts and concentrate them in vacuo to obtain a crude extract.

-

-

Initial Chromatographic Separation (e.g., Silica Gel):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Leucinostatins.

-

-

Reversed-Phase Chromatography (e.g., C18):

-

Pool the fractions containing the Leucinostatins and concentrate them.

-

Dissolve the concentrated material in a suitable solvent and apply it to a reversed-phase C18 column.

-

Elute the column with a gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA). A typical gradient would be from a high aqueous content to a high organic content.

-

Collect fractions and analyze by HPLC to isolate the individual Leucinostatin compounds. This compound, being an N-oxide, may have different retention characteristics compared to other Leucinostatins.

-

-

Final Purification (e.g., Preparative HPLC):

-

For high purity, subject the fractions containing this compound to a final purification step using preparative HPLC with a C18 column and an optimized gradient.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is the standard method for the analysis and quantification of Leucinostatins.

Experimental Protocol: General HPLC Analysis of Leucinostatins

-

Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer.

-

Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or TFA in both phases to improve peak shape.

-

Gradient: A linear gradient from approximately 40% B to 100% B over 20-30 minutes is a good starting point for method development.

-

Flow Rate: Typically 1.0 mL/min for an analytical column.

-

Detection: UV detection at a low wavelength, such as 210-220 nm, where the peptide bonds absorb. For MS detection, electrospray ionization (ESI) in positive ion mode is effective for observing the protonated molecular ions [M+H]⁺ of the Leucinostatins.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a purified and quantified standard of this compound.

Biosynthesis of this compound

The biosynthesis of Leucinostatins is carried out by a large, multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The gene cluster responsible for Leucinostatin A biosynthesis in Purpureocillium lilacinum has been identified and is designated as the lcs cluster.[5][8] This provides a strong model for the hypothetical biosynthesis of this compound in P. marquandii.

The core of the biosynthetic machinery is the LcsA protein, an NRPS that contains multiple modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[8] The biosynthesis is initiated with a fatty acid that is likely synthesized by a polyketide synthase (PKS) encoded within the same gene cluster. The final peptide is released from the NRPS and may undergo further modifications, such as the N-oxidation that characterizes this compound. This final oxidation step is likely catalyzed by an oxygenase also encoded within the lcs gene cluster.

Caption: Hypothetical biosynthesis pathway for this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the production and analysis of this compound and a logical diagram of its mechanism of action.

Caption: General experimental workflow for this compound.

Caption: Logical workflow of this compound's mechanism of action.

Conclusion and Future Directions

This compound, produced by Paecilomyces marquandii, is a potent peptabiotic with significant biological activities. While it belongs to a well-studied class of fungal secondary metabolites, specific data and protocols for this compound remain limited in the public domain. This guide provides a foundational framework for researchers to begin exploring this promising compound. Future research should focus on:

-

Optimization of Fermentation: Developing a high-yield fermentation process specifically for this compound.

-

Quantitative Bioactivity Studies: Determining the MIC and IC50 values of purified this compound against a wide range of microbial pathogens and cancer cell lines.

-

Elucidation of Specific Signaling Pathways: Investigating the detailed molecular interactions and signaling cascades affected by this compound beyond the general disruption of mitochondrial function.

-

Toxicology Studies: Comprehensive in vivo toxicological evaluation of purified this compound to better understand its therapeutic potential and limitations.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wi.knaw.nl [wi.knaw.nl]

- 8. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

The Biosynthesis of Leucinostatin K: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Leucinostatin K, a potent lipopeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis, nonribosomal peptide synthesis, and the discovery of novel therapeutic agents.

Introduction to this compound

Leucinostatins are a family of nonribosomally synthesized peptides produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus).[1][2] These compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. This compound is a notable member of this family, distinguished by a tertiary amine-oxide moiety at its C-terminus, a structural feature it shares with Leucinostatin H.[3] This modification is crucial for its biological activity. The core structure of leucinostatins consists of a fatty acid, nine amino acid residues, and a C-terminal diamine derivative.[1]

The Leucinostatin Biosynthetic Gene Cluster (lcs)

The genetic blueprint for leucinostatin biosynthesis is located in a dedicated gene cluster, designated as the lcs cluster, within the genome of P. lilacinum.[1][2] This cluster spans approximately 100 kb and contains 20 identified genes (lcsA to lcsT) that orchestrate the assembly and modification of the leucinostatin molecule.[1][3]

Core Biosynthetic Machinery

The backbone of the leucinostatin peptide is assembled by a large, multi-modular enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS), encoded by the central gene in the cluster, lcsA.[1][2] This enzyme functions as an assembly line, sequentially adding and modifying amino acid precursors. The biosynthesis is initiated with the incorporation of a fatty acid, which is synthesized by a Polyketide Synthase (PKS), encoded by lcsC.[3]

Key Genes in the lcs Cluster and Their Functions

Several genes within the lcs cluster have been functionally characterized, primarily through gene knockout and overexpression studies. The table below summarizes the known and putative functions of these genes.

| Gene | Encoded Protein/Enzyme | Deduced or Proposed Function in Leucinostatin Biosynthesis |

| lcsA | Non-Ribosomal Peptide Synthetase (NRPS) | Core enzyme responsible for the sequential condensation of amino acid monomers to form the peptide backbone. Contains multiple modules, each responsible for the recognition, activation, and incorporation of a specific amino acid.[1][2] |

| lcsC | Polyketide Synthase (PKS) | Synthesizes the 4-methyl-2-hexenoic acid fatty acid precursor that is attached to the N-terminus of the peptide chain. |

| lcsD | Ligase | Involved in the activation and transfer of the polyketide chain to the NRPS assembly line.[3] |

| lcsE | Thioesterase | Catalyzes the release of the final leucinostatin peptide from the NRPS enzyme.[3] |

| lcsF | Transcription Factor | A positive regulator of the lcs gene cluster. Overexpression of lcsF leads to a 1.5-fold increase in the production of leucinostatins A and B.[1][2] |

| lcsG | N-methyltransferase | Catalyzes the iterative N-methylation of the C-terminal diamine moiety. Essential for the formation of the dimethylated amine found in many leucinostatins.[3] |

| lcsL | bZIP Transcription Factor | A crucial positive regulator for the synthesis of leucinostatins. Disruption of lcsL leads to an undetectable level of leucinostatin production, while its overexpression increases their yield.[4][5] |

| lcsI | Cytochrome P450 monooxygenase | Putative tailoring enzyme. May be involved in the hydroxylation of amino acid residues within the peptide chain. Its precise role in this compound biosynthesis is yet to be confirmed.[1] |

| TBD | Flavin-containing monooxygenase (FMO) | Hypothesized to catalyze the oxidation of the tertiary amine at the C-terminus to form the characteristic tertiary amine-oxide of this compound. One of the uncharacterized genes in the lcs cluster with a predicted FMO function is the likely candidate. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving chain initiation with a fatty acid, elongation of the peptide chain on the NRPS assembly line, and a series of post-assembly modifications.

Initiation

The biosynthesis starts with the synthesis of 4-methyl-2-hexenoic acid by the PKS enzyme, LcsC.[3] This fatty acid is then activated by the ligase LcsD and loaded onto the first module of the NRPS, LcsA.

Elongation and Release

The LcsA assembly line then sequentially incorporates nine amino acid residues. The order and type of amino acids are dictated by the specific modules of LcsA. The growing peptide chain remains tethered to the NRPS until it is released by the thioesterase LcsE.[3]

C-terminal Modifications

Following release from the NRPS, the leucinostatin intermediate undergoes a series of crucial modifications at its C-terminus:

-

N-methylation: The N-methyltransferase LcsG catalyzes the iterative methylation of the terminal amine group, resulting in a dimethylated amine.

-

Tertiary Amine-Oxide Formation: A putative flavin-containing monooxygenase (FMO) is hypothesized to catalyze the final step in this compound biosynthesis: the oxidation of the tertiary amine to a tertiary amine-oxide. While the specific gene responsible for this transformation has not yet been experimentally verified, analysis of the lcs gene cluster for genes with predicted FMO domains will likely identify the candidate enzyme.

Experimental Protocols

The elucidation of the leucinostatin biosynthetic pathway has been made possible through a combination of genomic analysis and molecular genetics techniques.

Gene Disruption via CRISPR-Cas9

The CRISPR-Cas9 system has been successfully employed to disrupt genes within the lcs cluster in P. lilacinum, providing direct evidence for their function.[4]

Protocol Outline:

-

sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the gene of interest and clone them into an appropriate expression vector.

-

Protoplast Preparation: Generate protoplasts from young mycelia of P. lilacinum by enzymatic digestion of the fungal cell wall.

-

Transformation: Co-transform the protoplasts with the Cas9 expression plasmid, the sgRNA expression plasmid, and a donor DNA template for homologous recombination, using a polyethylene glycol (PEG)-mediated method.

-

Selection and Verification: Select for transformants using an appropriate marker and verify the gene disruption by PCR and sequencing.

-

Phenotypic Analysis: Analyze the metabolic profile of the mutant strains by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of leucinostatin production.

HPLC-MS Analysis of Leucinostatins

HPLC-MS is the primary analytical technique for the detection and quantification of leucinostatins.

Typical Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a formic acid modifier.

-

Detection: UV detection at 210 nm and mass spectrometry in positive ion mode.

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass determination and tandem MS (MS/MS) for structural elucidation.

Quantitative Data on Leucinostatin Production

Quantitative data on the biosynthesis of this compound is currently limited in the public domain. However, studies on related leucinostatins have demonstrated that the manipulation of regulatory genes can significantly impact production yields.

| Genetic Modification | Effect on Leucinostatin Production | Reference |

| Overexpression of lcsF | 1.5-fold increase in Leucinostatin A and B production. | [1][2] |

| Disruption of lcsL | Leucinostatin production decreased to undetectable levels. | [4][5] |

| Overexpression of lcsL | Increased expression of lcs cluster genes and leucinostatin yield. | [4] |

Conclusion and Future Directions

The biosynthesis of this compound is a complex process orchestrated by the lcs gene cluster in P. lilacinum. While the core machinery has been identified, the precise enzymatic steps for all the tailoring reactions, particularly the formation of the tertiary amine-oxide, remain to be fully elucidated. Future research should focus on the functional characterization of the remaining unassigned genes in the lcs cluster to identify the elusive FMO. A complete understanding of this pathway will not only provide insights into the fascinating biochemistry of nonribosomal peptide synthesis but also open avenues for the engineered biosynthesis of novel leucinostatin analogs with improved therapeutic properties.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional genetic analysis of the leucinostatin biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Leucinostatin K

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by fungi of the Paecilomyces genus, notably Paecilomyces marquandii and Paecilomyces lilacinus.[1][2] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antimicrobial, antitumor, and antiprotozoal effects. The unique structural features of leucinostatins, including the presence of a tertiary amine-oxide terminal group in this compound, contribute to their biological potency. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular composition, stereochemistry, and the experimental data supporting its elucidation. It also summarizes its known biological activities and mechanism of action, offering valuable insights for researchers in natural product chemistry, drug discovery, and molecular biology.

Chemical Structure of this compound

This compound is a complex nonapeptide characterized by the presence of several non-proteinogenic amino acids and a unique tertiary amine-oxide moiety at its C-terminus. Its chemical formula is C62H111N11O14 with a molecular weight of 1234.63 g/mol .

Amino Acid Composition and Sequence

The core structure of this compound is a linear peptide chain composed of nine amino acid residues. While the exact sequence was determined through detailed spectroscopic analysis, a representative structure of the leucinostatin family, Leucinostatin A, consists of residues such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), α-aminoisobutyric acid (AIB), and β-Alanine.[3] this compound shares this core peptide backbone but is distinguished by a modification at the C-terminal diamine.

The definitive feature of this compound, along with Leucinostatin H, is the presence of a tertiary amine-oxide terminal group.[1] This modification significantly influences the molecule's polarity and potential interactions with biological targets.

Visual Representation of the Leucinostatin Family Relationship:

References

- 1. Leucinostatins H and K, two novel peptide antibiotics with tertiary amine-oxide terminal group from Paecilomyces marquandii isolation, structure and biological activity PMID: 3610826 | MCE [medchemexpress.cn]

- 2. wi.knaw.nl [wi.knaw.nl]

- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to the Physicochemical Properties of Leucinostatin K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin K is a member of the leucinostatin family of peptide antibiotics produced by fungi of the genus Purpureocillium, formerly Paecilomyces.[1] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antimicrobial, antitumor, and phytotoxic effects.[2][3] this compound, like its congeners, is a lipophilic peptide containing several non-proteinogenic amino acids. This guide provides a comprehensive overview of the known physicochemical properties of this compound, drawing on available data for this compound and its closely related analogue, Leucinostatin A, where specific data for this compound is not available.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₄ | Vendor Data |

| Molecular Weight | 1234.633 g/mol | Vendor Data |

| Computed LogP (XLogP3-AA for Leucinostatin A) | 4.3 | [4] |

Spectroscopic and Analytical Data

The structural elucidation and characterization of this compound and its analogues rely heavily on modern spectroscopic techniques.

Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural determination of leucinostatins. Although specific ¹H and ¹³C NMR chemical shift data for this compound are not published, studies on related leucinostatins have utilized these techniques to elucidate their complex structures, including the identification of unusual amino acid residues.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For peptide antibiotics like leucinostatins, IR spectra typically show characteristic absorption bands for amide bonds (N-H stretching and C=O stretching), as well as C-H and O-H stretching vibrations.[7]

Solubility and Stability

Solubility

Specific quantitative solubility data for this compound in various solvents is not available. However, based on its high lipophilicity (inferred from the LogP of Leucinostatin A) and general knowledge of similar peptides, this compound is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For experimental purposes, it is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent before diluting with aqueous buffers.

pH and Thermal Stability

There is no specific published data on the stability of this compound under different pH and temperature conditions. However, peptide stability is highly dependent on the specific amino acid sequence and modifications. As a general guideline for peptide antibiotics, stability studies should be conducted across a range of pH values and temperatures to determine the optimal conditions for storage and use.[1] For many peptides, extremes of pH and high temperatures can lead to hydrolysis of amide bonds and loss of biological activity.

Experimental Protocols

Detailed, standardized experimental protocols for the characterization of this compound are not publicly available. However, a general workflow can be adapted from methodologies used for other leucinostatins and peptide antibiotics.

General Workflow for Characterization

Caption: General workflow for the isolation and characterization of this compound.

Methodological Details

-

Isolation and Purification: Leucinostatins are typically isolated from the mycelia or culture broth of Purpureocillium lilacinum by solvent extraction (e.g., with ethyl acetate or methanol). Purification is achieved through chromatographic techniques, including silica gel column chromatography followed by high-performance liquid chromatography (HPLC).[7]

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) is employed to sequence the peptide by analyzing the fragmentation patterns.

-

NMR Spectroscopy: One- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to determine the connectivity of atoms and the stereochemistry of the amino acid residues.

-

Stability Studies: The stability of the peptide in solution at various pH values and temperatures can be monitored over time by HPLC, assessing the degradation of the parent compound.

Biological Activity and Signaling Pathways

Leucinostatins are known to exert their biological effects through interaction with cellular membranes and mitochondria.[1] While the specific signaling pathways for this compound have not been fully elucidated, data from Leucinostatin A provides valuable insights into its potential mechanisms of action.

Inhibition of Insulin-Like Growth Factor-I (IGF-I) Signaling

Leucinostatin A has been shown to inhibit the growth of prostate cancer cells by reducing the expression of Insulin-Like Growth Factor-I (IGF-I) in surrounding stromal cells.[8] This suggests a mechanism involving the disruption of paracrine signaling between the tumor microenvironment and cancer cells.

Caption: Postulated inhibition of the IGF-I signaling pathway by this compound.

Mitochondrial ATP Synthase Inhibition

A primary mechanism of action for the leucinostatin family is the disruption of mitochondrial function.[3] They can act as ionophores, dissipating the mitochondrial membrane potential, and can also directly inhibit ATP synthase, the enzyme responsible for cellular energy production.[5] This leads to a depletion of ATP and ultimately, cell death.

Caption: Mechanism of ATP synthase inhibition by this compound.

Conclusion

This compound is a complex peptide antibiotic with significant potential in various research and development areas. While specific physicochemical data for this compound is limited, information from closely related analogues provides a solid foundation for its study. Further research is needed to fully characterize its properties, including detailed spectroscopic analysis, solubility and stability profiles, and a more precise elucidation of its molecular mechanisms of action. This guide serves as a comprehensive resource to aid researchers in these endeavors.

References

- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucinostatin A | C62H111N11O13 | CID 156012899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucinostatin | C62H111N11O13 | CID 101278422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Action of Leucinostatin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin K is a member of the leucinostatin family of non-ribosomal peptide antibiotics produced by fungi such as Paecilomyces marquandii and Purpureocillium lilacinum.[1][2][3][4] Structurally, this compound is characterized by a tertiary amine-oxide terminal group.[1][3][5] While direct experimental data on the mechanism of action of this compound is limited, extensive research on closely related family members, particularly Leucinostatin A and B, provides a robust framework for understanding its biological activities. The primary mechanisms of action for the leucinostatin family are the disruption of cellular and mitochondrial membranes and the inhibition of mitochondrial ATP synthase, leading to a cascade of secondary effects including the inhibition of protein synthesis and key signaling pathways.[6][7][8][9] This guide synthesizes the available data to present a comprehensive overview of the core mechanism of action of this compound.

Primary Mechanisms of Action

Membrane Disruption

Leucinostatins exert a direct cytotoxic effect by compromising the integrity of cellular membranes.[6][7] This activity is particularly pronounced at the inner mitochondrial membrane.[3][9] Studies utilizing liposomes have demonstrated that the sensitivity to leucinostatins is enhanced in membranes with lower cholesterol content, suggesting a lipid-dependent interaction.[6][7][10] The helical structure of leucinostatins is believed to be crucial for their membrane-disrupting activity.[9]

Inhibition of Mitochondrial ATP Synthase

At lower concentrations, Leucinostatin A has been identified as a potent inhibitor of mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production.[9] This inhibition is a key contributor to the cytotoxic effects of leucinostatins.[9] The inhibition of ATP synthase by Leucinostatin A has been shown to be more potent than that of some synthetic derivatives, highlighting the importance of specific structural features.[9]

Inhibition of mTORC1 Signaling

Leucinostatin B has been shown to rapidly and selectively inhibit the mTORC1 signaling pathway in sensitive triple-negative breast cancer cell lines.[8] This effect is thought to be a direct consequence of ATP synthase inhibition, as it is mimicked by the known ATP synthase inhibitor, oligomycin.[8]

Inhibition of Protein Synthesis

A marked inhibition of protein synthesis is observed in cells treated with leucinostatins.[6][7] This is considered a downstream consequence of the initial membrane damage and disruption of cellular energy homeostasis, rather than a direct inhibition of the protein synthesis machinery itself.[6][7][10]

Quantitative Data

The following tables summarize the available quantitative data for the Leucinostatin family.

Table 1: In Vitro Activity of Leucinostatin A and Derivatives [1][3]

| Compound | Target Organism/Cell Line | IC50 (nM) |

| Leucinostatin A | Trypanosoma brucei rhodesiense | 0.4 |

| Leucinostatin A | L6 cells (cytotoxicity) | 7000 |

| Synthetic Derivative 2 | Trypanosoma brucei rhodesiense | 6.4 |

| Synthetic Derivative 4 | Trypanosoma brucei rhodesiense | 3.6 |

Table 2: Inhibition of Mitochondrial ATP Synthase by Leucinostatin A [9]

| Inhibitor | Enzyme Source | Ki (nM) |

| Leucinostatin A | Bovine ATP Synthase | ~80 |

| Leucinostatin A | Yeast ATP Synthase | ~30 |

| Leucinostatin A | E. coli ATP Synthase | ~1100 |

| Oligomycin A | Bovine ATP Synthase | ~20 |

Table 3: Acute Toxicity of Leucinostatins in Mice [2]

| Compound | Administration Route | LD50 (mg/kg) |

| Leucinostatins | Intraperitoneal | 1.8 |

| Leucinostatins | Oral | 5.4 - 6.3 |

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound.

Caption: General experimental workflow for studying Leucinostatin's mechanism.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the Leucinostatin family.

Cell Viability Assay (based on studies with L1210 cells)[6][7]

-

Cell Culture: Murine leukemia L1210 cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the Trypan Blue exclusion assay or an MTT assay. For Trypan Blue, a small aliquot of the cell suspension is mixed with Trypan Blue solution, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

Liposome Leakage Assay[6][7]

-

Liposome Preparation: Liposomes are prepared from a mixture of lipids (e.g., lecithin and cholesterol) in a suitable buffer. A fluorescent marker (e.g., carboxyfluorescein) is encapsulated within the liposomes at a self-quenching concentration.

-

Treatment: The liposome suspension is treated with this compound.

-

Fluorescence Measurement: The release of the fluorescent marker from the liposomes is monitored over time using a fluorometer. An increase in fluorescence intensity indicates membrane disruption and leakage.

Mitochondrial ATP Synthase Activity Assay (reconstituted system)[9]

-

Purification and Reconstitution: ATP synthase is purified from a source such as bovine heart or yeast mitochondria and reconstituted into proteoliposomes with a primary proton pump (e.g., cytochrome bo3 oxidase).

-

Assay Initiation: ATP synthesis is initiated by the addition of the necessary substrates (e.g., ADP and inorganic phosphate) and the substrate for the proton pump (e.g., ubiquinol).

-

ATP Measurement: The rate of ATP synthesis is measured using a luciferase-based luminescence assay.

-

Inhibition: The assay is performed in the presence of varying concentrations of this compound to determine the inhibitory activity (Ki).

Western Blot for mTORC1 Signaling[8]

-

Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key mTORC1 pathway proteins (e.g., phosphorylated S6 kinase, phosphorylated 4E-BP1) and corresponding total protein antibodies.

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Conclusion

The mechanism of action of this compound, inferred from extensive studies of its congeners, is a multi-faceted process initiated by the disruption of cellular and mitochondrial membranes and the potent inhibition of mitochondrial ATP synthase. These primary actions trigger a cascade of downstream events, including the suppression of vital signaling pathways like mTORC1 and a general inhibition of protein synthesis, ultimately leading to cell death. The quantitative data available for the Leucinostatin family underscores their high potency. The experimental protocols outlined provide a foundation for further investigation into the specific activities of this compound and its potential as a therapeutic agent. This comprehensive understanding is crucial for researchers and drug development professionals exploring the therapeutic applications of this class of potent natural products.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leucinostatins H and K, two novel peptide antibiotics with tertiary amine-oxide terminal group from Paecilomyces marquandii isolation, structure and biological activity PMID: 3610826 | MCE [medchemexpress.cn]

- 6. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 10. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Leucinostatin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins are a family of nonapeptide antibiotics produced by various fungi, including Purpureocillium lilacinum. This technical guide provides an in-depth overview of the biological activity of Leucinostatin K and its analogs. Leucinostatins exhibit a broad spectrum of activity, including potent anticancer, antimicrobial, and antiprotozoal effects. The primary mechanism of action involves the disruption of mitochondrial function, specifically through the inhibition of ATP synthase at lower concentrations and acting as a protonophoric uncoupler at higher concentrations. This document summarizes the quantitative data on the biological activities of leucinostatins, details relevant experimental protocols, and provides visual representations of the key mechanisms and experimental workflows.

Introduction

Leucinostatins are a class of peptide mycotoxins with a range of biological activities.[1] First isolated from Paecilomyces lilacinus, they have garnered significant interest in the scientific community for their potential therapeutic applications.[1] Structurally, they are α-helical nonapeptides containing several uncommon amino acid residues.[2][3] This guide focuses on the biological activities of this compound and its closely related analogs, providing a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity

The biological activities of leucinostatins have been quantified across various assays, demonstrating their potency against a range of cell types and organisms. The following tables summarize the key quantitative data available in the literature.

Table 1: Anticancer Activity of Leucinostatins

| Compound | Cell Line | Activity | Concentration | Citation |

| Leucinostatin A | L1210 (murine leukemia) | Complete inhibition of cell growth | 0.5 µg/mL | [4][5] |

| Leucinostatin A | DU-145 (human prostate cancer) co-cultured with PrSC | Significant suppression of tumor growth | Not specified | [3] |

| Leucinostatin Y | Human pancreatic cancer cells | Preferential cytotoxicity under glucose deprivation | Not specified | [6] |

| Leucinostatin B | Triple Negative Breast Cancer (TNBC) cells | Selective antiproliferative effects in LAR subtype | Not specified | [3] |

Table 2: Antimicrobial Activity of Leucinostatins

| Compound | Organism | Activity | Concentration (MIC) | Citation |

| Leucinostatins | Fungi | Inhibition | 10–25 µM | [7] |

| Leucinostatins | Gram-positive bacteria | Inhibition | 2.5–100 µM | [7] |

| Leucinostatin A & B | Phytophthora infestans and P. capsici | Inhibition of growth | Not specified | [3] |

Table 3: Antiprotozoal Activity of Leucinostatins and Derivatives

| Compound | Organism | Activity (IC50) | Citation |

| Leucinostatin A | Trypanosoma brucei rhodesiense | 0.4 nM | [7] |

| Leucinostatin A | Trypanosoma brucei brucei | 0.4 nM | [7] |

| Leucinostatin A | Plasmodium falciparum | 0.4–0.9 nM | [7] |

| Leucinostatin A | Trypanosoma brucei | 2.8 nM | [7] |

Table 4: Toxicity Data for Leucinostatins

| Compound | Animal Model | LD50 | Route of Administration | Citation |

| Leucinostatins | Mice | 1.8 mg/kg | Intraperitoneal | [1] |

| Leucinostatins | Mice | 5.4 to 6.3 mg/kg | Oral | [1] |

Table 5: Enzyme Inhibition Data for Leucinostatins

| Compound | Enzyme | Source | Ki | Citation |

| Leucinostatin A | ATP synthase | Bovine heart mitochondria | ~80 nM | [8] |

| Leucinostatin A | ATP synthase | Yeast mitochondria | ~30 nM | [8] |

| Leucinostatin A | ATP synthase | E. coli | ~1.1 µM | [8] |

Mechanism of Action

The primary molecular target of leucinostatins is the mitochondrial F1Fo-ATP synthase.[2][9] Their interaction with this enzyme complex leads to a disruption of cellular energy metabolism, which underlies their cytotoxic effects.

Dual-Mode Inhibition of Oxidative Phosphorylation

Leucinostatins exhibit a concentration-dependent dual mechanism of action on mitochondria. At lower concentrations (< 240 nM), they act as specific inhibitors of the F0 subunit of ATP synthase, blocking proton translocation and thereby inhibiting ATP synthesis.[2][8] At higher concentrations (> 300 nM), they function as protonophores, dissipating the mitochondrial membrane potential and uncoupling oxidative phosphorylation.[8]

Caption: Dual mechanism of this compound on mitochondrial function.

Inhibition of mTORC1 Signaling

In triple-negative breast cancer cells, Leucinostatin B has been shown to rapidly inhibit mTORC1 signaling in sensitive cell lines. This effect is believed to be a consequence of ATP synthase inhibition, as it can be mimicked by other ATP synthase inhibitors like oligomycin.

Caption: this compound inhibits mTORC1 signaling via ATP synthase inhibition.

Experimental Protocols

Detailed protocols for assessing the biological activity of this compound are provided below. These are generalized methods that can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

-

Prepare Inoculum: Culture the bacterial strain overnight and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mitochondrial Respiration Analysis (Seahorse XF Analyzer)

This protocol assesses the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Compound Preparation: Prepare solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in assay medium.

-

Assay Execution: Replace the culture medium with the assay medium. Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and then inject the compounds sequentially to determine various parameters of mitochondrial respiration.

-

Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Conclusion

This compound and its analogs are potent bioactive compounds with significant potential for further development as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their well-defined mechanism of action, centered on the disruption of mitochondrial ATP synthesis, provides a solid foundation for rational drug design and optimization. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 4. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucinostatin Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]

- 9. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Leucinostatin K: A Technical Guide to a Potent Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins are a family of potent, non-ribosomally synthesized peptide antibiotics produced by various fungi, most notably Purpureocillium lilacinum (formerly Paecilomyces lilacinus)[1]. This technical guide provides an in-depth overview of Leucinostatin K and its closely related analogs, with a focus on their antimicrobial properties, mechanism of action, biosynthesis, and relevant experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

First isolated from Penicillium lilacinum, leucinostatins are complex lipopeptides characterized by the presence of several non-standard amino acids. The leucinostatin family includes several members, such as Leucinostatin A, B, D, H, and K, which exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and antitumor effects[1][2][3]. Their potent activity, particularly against drug-resistant pathogens, has made them a subject of significant interest in the field of antibiotic research. This guide will focus on the collective knowledge of leucinostatins, with specific data points for this compound where available, to provide a comprehensive understanding of this important class of natural products.

Physicochemical Properties and Structure

Leucinostatins are characterized by a nine-residue peptide backbone, which includes several uncommon amino acids such as α-aminoisobutyric acid (Aib), cis-4-methyl-L-proline, and (2S)‐amino‐(6R)‐hydroxy‐(4S)‐methyl‐8‐oxodecanoic acid (AHMOD). The N-terminus is acylated with a fatty acid, and the C-terminus is an N-methylated diamine. The various leucinostatin analogs differ primarily in the amino acid at position 2 and the substitution pattern at the terminal nitrogen. This unique structure contributes to their α-helical conformation and their interaction with biological membranes.

Mechanism of Action

The primary mechanism of action of leucinostatins involves the disruption of cellular and mitochondrial membranes, leading to a cascade of cytotoxic effects.

Membrane Perturbation

Leucinostatins interact with the lipid bilayer of cell membranes, causing increased permeability. This has been demonstrated through their action on liposomes, where they induce leakage of entrapped contents[4]. The interaction is influenced by the lipid composition of the membrane, with a higher sensitivity observed in liposomes with lower cholesterol levels[5][6]. This membrane-disrupting activity is a key factor in their broad-spectrum antimicrobial effects.

Inhibition of Mitochondrial Function

A critical aspect of the leucinostatins' mechanism of action is their profound impact on mitochondrial function. They act as potent inhibitors of mitochondrial ATP synthase and can also act as uncouplers of oxidative phosphorylation at higher concentrations[7].

-

ATP Synthase Inhibition: Leucinostatins bind to the F0 subunit of ATP synthase, inhibiting its function and thereby blocking the synthesis of ATP[8]. This leads to a depletion of cellular energy, which is detrimental to the cell.

-

Uncoupling of Oxidative Phosphorylation: At higher concentrations, leucinostatins can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of the electron transport chain from ATP synthesis further disrupts cellular energy metabolism[7].

The dual inhibitory effects on mitochondrial respiration are a hallmark of the leucostatin family and contribute significantly to their potent biological activities[7].

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]

- 8. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Leucinostatin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antitumor properties of Leucinostatin K, a member of the peptaibiotic family of fungal metabolites. While research specifically isolating this compound's activities is emerging, this document synthesizes available data on the broader Leucinostatin class to offer a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. This guide is intended to serve as a valuable resource for researchers investigating novel anticancer agents and for professionals involved in the drug development pipeline.

Core Antitumor Properties and Mechanism of Action

Leucinostatins exert their cytotoxic effects against cancer cells through a multi-pronged approach, primarily targeting cellular membranes and mitochondrial function. Evidence suggests that these peptides can induce membrane damage, leading to a loss of cellular integrity.[1][2][3] Furthermore, a significant aspect of their mechanism involves the disruption of mitochondrial function, including the destabilization of the inner mitochondrial membrane and the uncoupling of oxidative phosphorylation.[4][5][6] This disruption of cellular energy metabolism is a key contributor to their antitumor effects.

Recent studies have also implicated Leucinostatins in the modulation of critical signaling pathways involved in cancer cell growth and proliferation. Notably, they have been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[7] Additionally, Leucinostatin A has been demonstrated to suppress tumor growth by reducing the expression of insulin-like growth factor-I (IGF-I) in the tumor microenvironment.[8][9]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the cytotoxic and biological activities of Leucinostatins. It is important to note that much of the existing research has focused on Leucinostatin A, B, and other analogs. The data presented here should be considered indicative of the potential of this compound, pending further specific investigation.

Table 1: In Vitro Cytotoxicity of Leucinostatins against Cancer Cell Lines

| Leucinostatin Analog | Cell Line | Cancer Type | IC50 Value | Reference |

| Leucinostatin (unspecified) | L1210 | Murine Leukemia | 0.5 µg/mL | [1][2][3] |

| Leucinostatin A | PANC-1 | Pancreatic Cancer | 0.05 µg/mL (in glucose-deficient media) | [10] |

| Leucinostatin Y | PANC-1 | Pancreatic Cancer | 4.1 µg/mL (in glucose-deficient media) | [10] |

| Leucinostatin A | DU-145 | Prostate Cancer | Not specified | [8][9] |

Table 2: In Vivo Efficacy and Toxicity of Leucinostatins

| Leucinostatin Analog | Animal Model | Tumor Model | Dosage and Administration | Outcome | Reference |

| Leucinostatins | Mice | N/A | LD50 (intraperitoneal): 1.8 mg/kg | Toxicity assessment | [5] |

| Leucinostatins | Mice | N/A | LD50 (oral): 5.4 to 6.3 mg/kg | Toxicity assessment | [5] |

| Leucinostatin A | Nude Mice | DU-145 xenograft (co-inoculated with stromal cells) | Not specified | Significantly suppressed tumor growth | [8][9] |

Key Experimental Protocols

This section outlines the detailed methodologies for key experiments typically employed in the evaluation of the antitumor properties of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells in culture.

-

Cell Seeding: Plate cancer cells (e.g., PANC-1, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.